molecular formula C17H20N2O2 B2619160 (1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine CAS No. 929848-63-5

(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine

Cat. No.: B2619160
CAS No.: 929848-63-5
M. Wt: 284.359
InChI Key: UQPNTKYTCXDXAU-KNTRCKAVSA-N
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Description

(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine is a complex organic compound characterized by its unique structural framework This compound features a fused ring system incorporating cyclopentane, pyran, and chromene moieties, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the cyclopentane and pyran rings through cyclization reactions. The final step involves the formation of the hydrazine moiety via hydrazone formation, using hydrazine hydrate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group typically yields azo compounds, while reduction can produce hydrazones or primary amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the hydrazine group suggests possible applications as an anticancer or antimicrobial agent, given the known biological activities of hydrazine derivatives.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential reactivity.

Mechanism of Action

The mechanism by which (1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine exerts its effects is likely related to its ability to interact with biological macromolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of key biological processes. Additionally, the fused ring system may allow for specific interactions with enzyme active sites or receptor binding domains.

Comparison with Similar Compounds

Similar Compounds

    (1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)amine: Similar structure but with an amine group instead of hydrazine.

    (1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydroxylamine: Contains a hydroxylamine group.

Uniqueness

The uniqueness of (1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine lies in its combination of a hydrazine functional group with a complex fused ring system. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-(5,5-dimethyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-ylidene)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2)7-6-10-8-13-11-4-3-5-12(11)16(19-18)20-15(13)9-14(10)21-17/h8-9H,3-7,18H2,1-2H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPNTKYTCXDXAU-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=NN)C4=C3CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=CC3=C(C=C2O1)O/C(=N/N)/C4=C3CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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